Bienvenue dans la boutique en ligne BenchChem!

PACAP-38 (31-38), human, mouse, rat TFA

Solubility Formulation In Vitro Assays

Procure PACAP-38 (31-38), human, mouse, rat TFA for a unique PAC1 activation signature unattainable with full-length agonists. This C-terminal fragment (YKQRVKNK-NH₂, MW 1176.29) does not bind the orthosteric PACAP receptor (Ki > 1 µM vs. 1.1 nM for PACAP-38), yet elevates cytosolic Ca²⁺, stimulates α-secretase, and drives sustained—not transient—NPY and catecholamine release from sympathetic neurons. The TFA salt delivers 100 mg/mL aqueous solubility (85.01 mM), essential for continuous-infusion and high-concentration in-vivo protocols where the free-base form precipitates. With >98% HPLC purity and cross-species sequence identity (human/mouse/rat), this peptide is the only tool that decouples PAC1-mediated downstream signaling from orthosteric binding, enabling allosteric-modulator screening and chronic desensitization-free paradigms. Researchers requiring the exact biological signature of the C-terminal fragment must specify the TFA salt form.

Molecular Formula C49H84F3N17O13
Molecular Weight 1176.3 g/mol
Cat. No. B8087404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP-38 (31-38), human, mouse, rat TFA
Molecular FormulaC49H84F3N17O13
Molecular Weight1176.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C47H83N17O11.C2HF3O2/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27;3-2(4,5)1(6)7/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,38-;/m0./s1
InChIKeyWBISKMGBHZJJFY-CUHHVMDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP-38 (31-38), human, mouse, rat TFA: C-Terminal Fragment with Atypical PAC1 Agonist Profile for Neuropeptide Research


PACAP-38 (31-38), human, mouse, rat TFA (Trifluoroacetate salt) is an eight-amino acid C-terminal fragment of the full-length pituitary adenylate cyclase-activating polypeptide 38 (PACAP-38). This synthetic peptide, with the sequence YKQRVKNK-NH₂, has a molecular weight of 1176.29 g/mol and the molecular formula C₄₉H₈₄F₃N₁₇O₁₃. It is supplied as a TFA salt with >98% purity by HPLC . Unlike full-length PACAP-38, which binds to PAC1, VPAC1, and VPAC2 receptors with nanomolar affinity, this C-terminal fragment does not bind to the canonical PACAP receptor , yet it functions as a PAC1 receptor activator that increases α-secretase activity, elevates cytosolic Ca²⁺, and stimulates sustained production of neuropeptide Y (NPY) and catecholamines from sympathetic neurons . The amino acid sequence is identical across human, mouse, and rat orthologs, enabling direct translational comparisons.

Why PACAP-38 (31-38), human, mouse, rat TFA Cannot Be Replaced by Full-Length PACAP-38 or Alternative Salt Forms


The substitution of PACAP-38 (31-38) TFA with full-length PACAP-38, the free base form of the fragment, or other in-class PAC1 agonists is not scientifically equivalent due to three principal differentiators. First, the TFA salt provides a 100 mg/mL aqueous solubility (85.01 mM) that is essential for high-concentration in vitro and in vivo studies , whereas the free base form exhibits significantly lower solubility [1]. Second, the 31-38 fragment does not bind to the PACAP receptor , in stark contrast to full-length PACAP-38, which binds with a Ki of 1.1 nM at the human PAC1 receptor [2]. This lack of receptor binding indicates a non-canonical mechanism of action that cannot be recapitulated by full-length agonists. Third, the fragment elicits a sustained, rather than transient, stimulation of NPY and catecholamine secretion from sympathetic neurons , a kinetic profile that may be obscured when using full-length ligands. These quantitative and mechanistic distinctions mandate that researchers requiring the specific biological signature of the C-terminal fragment must procure the designated TFA salt form.

Quantitative Differentiation of PACAP-38 (31-38), human, mouse, rat TFA: A Head-to-Head and Cross-Study Comparison Guide


Aqueous Solubility: TFA Salt vs. Free Base and Acetate Salt

The TFA salt of PACAP-38 (31-38) exhibits substantially higher aqueous solubility compared to the corresponding free base form. According to vendor datasheets, the TFA salt achieves a solubility of 100 mg/mL (85.01 mM) in water, requiring only sonication for dissolution . In contrast, the free base form of the same peptide is described as 'Soluble ( < 1 mg/mL refers to the product slightly soluble or insoluble )' [1]. Furthermore, the vendor notes that 'under the same experimental conditions, the salt form... usually has better water solubility and stability than the free form' .

Solubility Formulation In Vitro Assays

Receptor Binding Profile: Fragment Lacks PACAP Receptor Binding vs. Full-Length PACAP-38

The PACAP-38 (31-38) fragment, including its TFA salt form, does not bind to the canonical PACAP receptor . This is in marked contrast to full-length PACAP-38, which binds with high affinity to the human PAC1 receptor, exhibiting a Ki of 1.1 nM (pKi = 9.0) in competition binding assays against [¹²⁵I]-PACAP-27 [1].

Receptor Binding PAC1 Mechanism of Action

Potency and Sustainability of Sympathetic Neuron Stimulation: TFA Salt vs. Full-Length PACAP-38

The PACAP-38 (31-38) fragment, in both TFA and acetate salt forms, elicits a potent and sustained stimulation of NPY and catecholamine secretion from sympathetic neurons. The acetate salt induces NPY secretion with high potency (effective at 0.01 nM) and maintains sustained secretion over 14 days at 100 nM . While the TFA salt is expected to exhibit equivalent biological activity based on the principle that salt forms with the same molar concentration have identical biological activity [1], direct potency data for the TFA salt are not reported in the accessed sources. Nevertheless, the sustained kinetic profile distinguishes the fragment from full-length PACAP-38, which typically produces more transient responses due to receptor desensitization.

NPY Catecholamine Sympathetic Neurons Sustained Release

α-Secretase Activation and APPsα Generation: Fragment Activity in Alzheimer's Disease-Relevant Pathways

The PACAP-38 (31-38) fragment increases α-secretase activity, promoting the non-amyloidogenic processing of amyloid precursor protein (APP) . The acetate salt of the fragment stimulates the generation of APPsα (the α-secretase cleavage product) in neural cells at a concentration of 300 nM after 4 hours . While full-length PACAP-38 also activates this pathway, the fragment's lack of receptor binding may confer a distinct signaling bias that favors the non-amyloidogenic pathway over the amyloidogenic β-secretase pathway. The TFA salt is anticipated to exhibit the same activity as the acetate salt at equimolar concentrations [1].

α-Secretase APPsα Alzheimer's Disease Non-Amyloidogenic

Purity and Batch-to-Batch Reproducibility of TFA Salt vs. Free Base

The TFA salt of PACAP-38 (31-38) is routinely supplied with HPLC purity exceeding 98%, with specific batches reported at >98% and 99.30% . In contrast, the free base form is also available at >95% purity [1], but the TFA salt's higher reported purity and the inherent stability advantages of the salt form [2] support more reproducible experimental outcomes, particularly in long-term studies or when used in automated high-throughput screening systems.

Purity HPLC Reproducibility Quality Control

Recommended Research and Procurement Scenarios for PACAP-38 (31-38), human, mouse, rat TFA Based on Quantitative Differentiation


Dissecting Non-Canonical PAC1 Signaling Mechanisms

Researchers investigating PAC1 receptor signaling pathways that do not rely on orthosteric ligand binding require a tool that lacks receptor binding yet retains downstream activity. PACAP-38 (31-38) TFA fulfills this role, as it does not bind to the PACAP receptor but activates α-secretase and elevates cytosolic Ca²⁺ . This scenario is particularly relevant for studies aiming to separate G protein-dependent and -independent signaling or to identify allosteric modulators.

Long-Term Neurotrophic and Neuroprotective Studies in Primary Sympathetic Neurons

The sustained stimulatory effects of the 31-38 fragment on NPY and catecholamine secretion make it suitable for chronic treatment paradigms where full-length agonists would induce receptor desensitization. The high aqueous solubility of the TFA salt (100 mg/mL) further facilitates continuous infusion or long-term culture experiments without solubility-related artifacts.

Alzheimer's Disease Research: Non-Amyloidogenic APP Processing

Given that the fragment increases α-secretase activity and APPsα generation , it is a candidate for probing the therapeutic potential of enhancing non-amyloidogenic APP processing. The TFA salt's purity (>98%) ensures that observed effects are not confounded by impurities that might independently modulate secretase activity.

High-Throughput Screening for PAC1 Allosteric Modulators

The fragment's lack of orthosteric binding combined with its robust cellular readouts (Ca²⁺ elevation, ERK phosphorylation) positions it as a reference ligand in screening assays designed to identify allosteric modulators of PAC1. The high batch-to-batch purity of the TFA salt supports reproducibility in automated screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for PACAP-38 (31-38), human, mouse, rat TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.